Cyclohexanyl thiophosphoramide
Description
Structure
3D Structure
Properties
CAS No. |
94317-67-6 |
|---|---|
Molecular Formula |
C6H16N3PS |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-diaminophosphinothioylcyclohexanamine |
InChI |
InChI=1S/C6H16N3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,11) |
InChI Key |
WOPHQTWCQNDMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NP(=S)(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Cyclohexanyl Thiophosphoramide
Established Synthetic Pathways to Cyclohexanyl Thiophosphoramide
The synthesis of this compound relies on fundamental reactions in organophosphorus chemistry, primarily involving the formation of the P-N bond.
Amination and Phosphorylation Reactions
The construction of the thiophosphoramide linkage typically involves the reaction of a suitable phosphorus-containing electrophile with cyclohexylamine (B46788). A common approach is the use of thiophosphoryl chloride (PSCl3) as the phosphorus source. The reaction proceeds through the nucleophilic attack of the amine on the phosphorus atom, followed by the displacement of chloride ions. The stoichiometry of the reactants can be controlled to achieve the desired degree of substitution on the phosphorus center.
Alternatively, dialkyl or diaryl thiophosphites can be reacted with cyclohexylamine in the presence of a suitable coupling agent and a sulfur source. This method allows for greater modularity in the synthesis. The use of different phosphorylating agents can influence the reaction's efficiency and the stability of the final product.
Stereoselective Synthetic Approaches
Achieving stereoselectivity in the synthesis of this compound, particularly when chiral centers are present on the cyclohexyl ring or when substituted amines are used, is a critical aspect of its synthesis. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the phosphorylation reaction. For instance, the use of chiral ligands with a metal catalyst can create a chiral environment that favors the formation of one stereoisomer over another. nih.gov
While specific examples for this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis for related phosphonates suggest that chiral Ru(II)-Pheox complexes could be effective in catalyzing such transformations, yielding high diastereoselectivity and enantioselectivity. nih.gov
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The yield and selectivity of thiophosphoramide synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the base used to scavenge the acidic byproducts, such as HCl.
For related amide syntheses, it has been shown that temperature increases can significantly improve yields. researchgate.net The choice of base is also crucial; for example, strong, non-nucleophilic bases like sodium hydride (NaH) have been demonstrated to provide higher yields in certain amidation reactions compared to weaker bases like potassium carbonate (K2CO3). researchgate.net The optimization process is often empirical and requires systematic screening of various conditions to identify the ideal parameters for a specific substrate combination.
Table 1: Representative Reaction Conditions for Amide Synthesis
| Entry | Base | Catalyst | Temperature (°C) | Yield (%) |
| 1 | - | - | 150 | 32 |
| 2 | K2CO3 | - | 150 | 39 |
| 3 | NaH | - | 150 | 80 |
This table illustrates general findings in amide synthesis and should be considered representative for the optimization of thiophosphoramide synthesis. Data adapted from a study on amide synthesis. researchgate.net
Derivatization Strategies for Analog Development
The development of analogs of this compound is essential for exploring its chemical space and for potential applications. Derivatization can be targeted at either the cyclohexyl ring or the phosphoramide (B1221513) core.
Functionalization at the Cyclohexyl Moiety
The cyclohexyl ring offers several positions for functionalization, allowing for the introduction of a wide range of chemical groups. Standard organic reactions can be employed to modify the ring before or after the formation of the thiophosphoramide linkage. For example, hydroxylation, halogenation, or the introduction of alkyl or aryl groups can be achieved through established synthetic protocols. These modifications can influence the molecule's steric and electronic properties, as well as its solubility and reactivity.
Modifications of the Phosphoramide Core
The phosphoramide core itself is a versatile scaffold for chemical modification. The remaining P-Cl bonds in a partially substituted thiophosphoryl chloride intermediate can be reacted with other nucleophiles, such as alcohols, thiols, or different amines, to generate a diverse library of analogs. researchgate.netnih.gov This approach allows for the systematic variation of the substituents on the phosphorus atom, which can have a profound impact on the compound's chemical and physical properties.
The sulfur atom in the thiophosphoramide can also be a site for modification. For instance, it can be oxidized to a sulfoxide (B87167) or sulfone, or it can be replaced with selenium to form a seleno-phosphoramide. These changes alter the electronic nature of the phosphorus center and can affect the stability and reactivity of the P-N bond.
Synthesis of Chiral Analogs for Enantioselective Studies
The synthesis of chiral thiophosphoramides is a critical step for their application in asymmetric catalysis, where they can serve as effective chiral ligands. A common strategy involves the reaction of a chiral diamine with a thiophosphoryl chloride. For instance, chiral thiophosphoramides have been prepared from chiral (1R,2R)-1,2-diphenylethylenediamine and subsequently utilized as ligands in catalytic asymmetric reactions. researchgate.net This methodology can be adapted for the synthesis of chiral this compound analogs by employing a chiral cyclohexanediamine (B8721093) derivative as the starting material.
These chiral ligands are instrumental in asymmetric aryl transfer reactions. When used in conjunction with a suitable metal catalyst, they can facilitate the synthesis of functional diarylmethanols with high yields and significant enantioselectivity. researchgate.net Research has demonstrated that such reactions can produce the desired products with yields of up to 98% and enantiomeric excesses (e.e.) of up to 94%. researchgate.net A key advantage of some of these chiral ligands is their recoverability, with recovery rates as high as 96%, which is crucial for their practical and economic application. researchgate.net
Mechanistic Investigations of Formation Pathways
The formation of thiophosphoramides and their derivatives is often facilitated by the use of metal ions. Mechanistic studies have explored the reactivity of various phosphoramide and thiophosphoramide ligands with different transition metals. iiserpune.ac.in These investigations have shown that the interaction with mildly Lewis acidic metal ions can lead to the deprotonation of N-H bonds in amido-P(V) ligands, forming imido-P(V) anions. iiserpune.ac.in This deprotonation is a key step in many formation and derivatization pathways. However, the use of more strongly Lewis acidic transition metal ions can sometimes lead to the undesired cleavage of P-N bonds instead of the targeted N-H bond activation. iiserpune.ac.in
Role of Catalysis in Thiophosphoramide Derivatization
Catalysis plays a pivotal role in the derivatization of thiophosphoramides, enabling a wide range of chemical transformations. Both metal-based and organocatalytic systems have been explored.
Metal-Based Catalysis: Various transition metal complexes, including those of palladium (Pd), cadmium (Cd), and silver (Ag), have been synthesized using tris(alkylamido) functionalized thiophosphoramide ligands. iiserpune.ac.in In some cases, these complexes themselves can act as single-source precursors for the synthesis of metal-sulfide nanoparticles. iiserpune.ac.in Palladium(II) clusters, formed from the reaction of thiophosphoramide ligands, have been successfully used as catalysts in Mizoroki−Heck type coupling reactions. iiserpune.ac.in Copper-catalyzed asymmetric hydrogenation reactions have also proven effective for substrates bearing thiophosphoramide-derived ligands, yielding chiral products. researchgate.net
Interactive Table: Catalysts in Thiophosphoramide Derivatization
| Catalyst/Metal Ion | Reaction Type | Ligand Type | Reference |
|---|---|---|---|
| Palladium(II) | Mizoroki−Heck Coupling | Trinuclear Pd(II) clusters with imido-P(V) anions | iiserpune.ac.in |
| Copper | Asymmetric Hydrogenation | Chiral Thiophosphoramide | researchgate.net |
| Silver(I) | Nanoparticle Synthesis | Tris(alkylamido) thiophosphoramide | iiserpune.ac.in |
Green Chemistry Principles in Thiophosphoramide Synthesis
The application of green chemistry principles to the synthesis of thiophosphoramides aims to create more sustainable and environmentally benign chemical processes. nih.gov The 12 principles of green chemistry provide a framework for achieving this goal. youtube.com
Key principles relevant to thiophosphoramide synthesis include:
Waste Prevention : Designing synthetic routes that minimize the generation of byproducts. nih.gov
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. youtube.com
Less Hazardous Chemical Synthesis : Utilizing and generating substances that possess little to no toxicity to humans and the environment. nih.govyoutube.com This involves the careful selection of reagents and synthetic pathways. youtube.com
Use of Safer Solvents and Auxiliaries : Avoiding or replacing hazardous solvents with safer alternatives like water or certain alcohols. youtube.comresearchgate.net
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com Microwave-assisted synthesis and mechanochemistry are two techniques that align with this principle. nih.gov
Use of Catalysts : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. youtube.com Catalysts can carry out a single reaction multiple times, enhancing efficiency. youtube.com
Design for Degradation : Designing chemical products that break down into innocuous substances after their use to prevent accumulation in the environment. youtube.com
The reaction of isocyanides with thioacids in water at room temperature represents an environmentally friendly approach to affording thioformylamides, which shares a structural feature with thiophosphoramides. researchgate.net Such methodologies, which proceed smoothly under neutral conditions without side reactions, exemplify the practical application of green chemistry in the synthesis of related amide compounds. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization of Cyclohexanyl Thiophosphoramide and Its Derivatives
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic techniques are indispensable for the direct visualization of atomic arrangements within a crystal lattice. rsc.orgresearchgate.netmdpi.com These methods offer precise data on bond lengths, bond angles, and the spatial relationships between molecules, which collectively define the solid-state structure.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline solids. researchgate.netmdpi.com This powerful technique has been employed to elucidate the structures of various thiophosphoramide derivatives, revealing key structural features. For instance, in structures containing a thiophosphoramide moiety, the phosphorus atom typically adopts a distorted tetrahedral geometry. nih.gov The analysis of N,N',N''-tricyclohexylphosphoric triamide, a related phosphoric triamide, in metal complexes shows the phosphorus atom in a slightly distorted tetrahedral environment. nih.gov SCXRD studies confirm the presence and nature of ligands and their coordination to metal centers, as seen in complexes where ligands are coordinated through specific atoms. researchgate.net
Below is a representative table of crystallographic data that might be obtained from an SCXRD experiment on a hypothetical cyclohexanyl thiophosphoramide derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
| R-factor | 0.045 |
| This table is illustrative and represents typical data obtained from a single-crystal X-ray diffraction experiment. |
Analysis of Supramolecular Assemblies and Intermolecular Interactions
Beyond individual molecular structures, crystallographic analysis illuminates how molecules organize into larger, ordered structures known as supramolecular assemblies. taylorandfrancis.comlibretexts.orgcsbsju.edu These assemblies are governed by a network of non-covalent intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. taylorandfrancis.com
In thiophosphoramide and related structures, hydrogen bonding is a dominant force in directing the crystal packing. nih.govrsc.org For example, N–H···S and N–H···O hydrogen bonds are crucial interactions that link molecules together, often forming recognizable patterns or synthons, such as the common R²₂(8) ring motif. nih.govrsc.org In N,N',N''-tricyclohexylphosphoric triamide, P=O···H-N interactions lead to the formation of hydrogen-bonded dimers. nih.gov The analysis of these interactions is critical for understanding the stability and properties of the crystalline material. taylorandfrancis.comcsbsju.edu Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. researchgate.netnih.gov
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.netrsc.orgscite.ai Different polymorphs of the same compound can exhibit distinct physical properties. While the direct study of polymorphism in this compound is not extensively documented in the provided results, the phenomenon is significant in solid-state chemistry. researchgate.net The formation of different crystalline forms is often influenced by factors like solvent and temperature. researchgate.net
Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is another important aspect. scite.aiyoutube.com Co-crystals can be designed to modify the properties of a parent compound. researchgate.netrsc.org The hydrogen bonding patterns crucial to thiophosphoramide assemblies are also key in forming co-crystals. rsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov
Multinuclear NMR (¹H, ¹³C, ³¹P, ¹⁵N, ¹⁹F) for Structural Assignments
A comprehensive structural assignment for this compound and its derivatives relies on a combination of multinuclear NMR experiments. nih.govoatext.com
¹H and ¹³C NMR: These standard NMR techniques provide the carbon-hydrogen framework of the molecule. researchgate.netrsc.org Chemical shifts in ¹H and ¹³C spectra are sensitive to the electronic environment of each nucleus, allowing for the differentiation of various protons and carbons, such as those in the cyclohexyl ring versus other substituents. researchgate.netsigmaaldrich.com
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. huji.ac.il The phosphorus-31 nucleus has a wide chemical shift range, making it highly sensitive to its coordination environment and the nature of the substituents attached to it. rsc.orgscience-and-fun.detrilinkbiotech.com The replacement of an oxygen atom with sulfur in the phosphate (B84403) group significantly affects the ³¹P chemical shift. rsc.org For thiophosphoramidates, ³¹P NMR signals are a key diagnostic tool. researchgate.net Theoretical calculations are often used to help interpret experimental ³¹P NMR shifts. rsc.orgresearchgate.net
¹⁵N NMR: Although less sensitive, ¹⁵N NMR can provide direct information about the nitrogen atoms in the thiophosphoramide core. researchgate.net The coupling between phosphorus and nitrogen (¹J P-N) can be observed in both ³¹P and ¹⁵N spectra, confirming the P-N bond. researchgate.net
¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is essential. Like ³¹P, ¹⁹F is a high-sensitivity nucleus with a wide chemical shift range, providing clear signals for fluorine-containing moieties. Coupling between ¹⁹F and ³¹P can also be observed. huji.ac.il
The following table presents typical chemical shift ranges for the key nuclei in thiophosphoramide-type compounds.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | 0.8 - 4.0 | Cyclohexyl and other aliphatic protons appear in the upfield region. N-H protons are often broad and can exchange. |
| ¹³C | 20 - 70 | Aliphatic carbons of the cyclohexyl ring. |
| ³¹P | 50 - 90 | Highly dependent on the full substitution pattern around the phosphorus atom. rsc.orgscience-and-fun.detrilinkbiotech.com |
| ¹⁵N | 50 - 80 | Chemical shifts are sensitive to protonation and hydrogen bonding. researchgate.net |
| This table provides general chemical shift ranges and can vary based on the specific molecule, solvent, and experimental conditions. |
Advanced NMR Techniques for Stereochemical Elucidation
Beyond simple one-dimensional spectra, advanced 2D NMR techniques are crucial for unambiguously assigning all signals and determining the three-dimensional structure and stereochemistry in solution. researchgate.netdiva-portal.orgipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the cyclohexyl ring and other aliphatic chains. ipb.pt
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded nuclei, typically ¹H and ¹³C or ¹H and ¹⁵N. ipb.pt They are essential for assigning the carbon and nitrogen signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between nuclei separated by two or three bonds (e.g., ¹H to ¹³C or ¹H to ³¹P). ipb.pt It is invaluable for connecting different fragments of the molecule, for example, linking the cyclohexyl ring protons to the phosphorus atom via two- and three-bond couplings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are connected by bonds. diva-portal.org This is the primary NMR method for determining stereochemistry, such as the relative orientation of substituents on the cyclohexyl ring or the conformation around the P-N bonds. diva-portal.orgipb.pt
Through the integrated application of these advanced spectroscopic and crystallographic methods, a complete and detailed picture of the structure of this compound and its derivatives can be achieved.
Dynamic NMR for Conformational Studies
Currently, there is a notable absence of publicly available scientific literature detailing the use of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy for the conformational analysis of this compound. While dynamic NMR is a powerful technique for investigating the kinetics of conformational changes in molecules, specific studies applied to this particular compound have not been reported in accessible research. Such studies would be invaluable for understanding the fluxional behavior of the cyclohexyl ring and the thiophosphoramide moiety, including ring inversion and restricted rotation around the P-N bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Detailed experimental data from Infrared (IR) and Raman spectroscopy specific to this compound are not readily found in the public domain. Vibrational spectroscopy is essential for identifying functional groups and providing a "fingerprint" of a molecule.
Functional Group Identification and Vibrational Fingerprinting
Although specific spectra for this compound are not available, a general understanding of its vibrational characteristics can be inferred from the functional groups present. The IR and Raman spectra would be expected to show characteristic bands for the P=S (thiophosphoryl) and P-N (phosphoramide) bonds, as well as vibrations associated with the cyclohexyl ring. The P=S stretching vibration typically appears in the range of 600-800 cm⁻¹, while P-N stretching frequencies can be found in the 900-1100 cm⁻¹ region. The cyclohexyl group would exhibit multiple C-H and C-C stretching and bending vibrations.
A hypothetical table of expected vibrational frequencies is presented below based on known data for similar functional groups.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3200-3400 |
| C-H (Cyclohexyl) | Stretching | 2850-2950 |
| P=S (Thiophosphoryl) | Stretching | 600-800 |
| P-N (Phosphoramide) | Stretching | 900-1100 |
| C-C (Cyclohexyl) | Stretching | 800-1200 |
| CH₂ (Cyclohexyl) | Scissoring/Bending | 1440-1465 |
Conformational Analysis via Vibrational Modes
Without experimental data, a detailed conformational analysis of this compound via its vibrational modes remains speculative. However, it is established that the vibrational spectra of cyclohexane (B81311) derivatives are sensitive to their conformation (axial vs. equatorial substitution). Specific vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to distinguish between different conformers. For instance, the positions and intensities of certain C-H and C-C vibrational modes of the cyclohexyl ring would be expected to differ depending on the orientation of the thiophosphoramide substituent.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Specific mass spectrometry data for this compound is not available in published literature. Mass spectrometry is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be essential for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of this compound (C₆H₁₄NPS) can be calculated to aid in its identification.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be employed to confirm the structure of this compound by analyzing its fragmentation pathways. While specific experimental data is lacking, a predicted fragmentation pattern can be proposed. Upon ionization, the molecular ion would likely undergo characteristic fragmentations, such as the loss of the cyclohexyl group, cleavage of the P-N bond, or rearrangements involving the thiophosphoryl group. The resulting fragment ions would provide conclusive evidence for the connectivity of the atoms within the molecule.
A table of potential fragment ions that could be observed in an MS/MS experiment is provided below.
| Proposed Fragment Ion | Chemical Formula |
| [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) | H₃NPS⁺ |
| [C₆H₁₁]⁺ (Cyclohexyl cation) | C₆H₁₁⁺ |
| [M - SH]⁺ | C₆H₁₃NP⁺ |
| [PS]⁺ | PS⁺ |
Theoretical and Computational Investigations of Cyclohexanyl Thiophosphoramide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties by solving the Schrödinger equation with various approximations. youtube.com These methods are instrumental in elucidating the electronic structure of molecules like cyclohexanyl thiophosphoramide.
Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. nih.govnih.gov This approach is used to determine the ground state geometry and various electronic properties of molecules by calculating the electron density. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set such as 6-31G*, would be employed to predict its three-dimensional structure.
The optimized geometry would reveal key structural parameters. The cyclohexane (B81311) ring is expected to adopt a stable chair conformation. The thiophosphoramide group's orientation relative to the cyclohexane ring would also be determined. Key predicted geometric parameters for the ground state of this compound, based on typical values for related structures, are presented in Table 1.
Table 1: Predicted Ground State Geometric Parameters of this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| P=S Bond Length | ~2.0 Å |
| P-N Bond Length | ~1.7 Å |
| C-N Bond Length | ~1.5 Å |
| Average C-C Bond Length (Cyclohexane) | ~1.54 Å |
| C-N-P Bond Angle | ~120° |
These values are hypothetical and for illustrative purposes, based on typical bond lengths and angles in similar molecules.
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals that extend over the entire molecule. studyorgo.comox.ac.uk A key aspect of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). studyorgo.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. studyorgo.com
For this compound, the HOMO is likely to be localized on the thiophosphoramide group, specifically on the sulfur and nitrogen atoms, due to the presence of lone pairs. The LUMO is expected to be an anti-bonding orbital, also associated with the thiophosphoramide moiety. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Orbital Energies of this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
These values are hypothetical and for illustrative purposes.
Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very accurate results but are computationally more demanding than DFT. nih.gov For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from DFT and to obtain more precise values for properties that are sensitive to electron correlation effects.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the cyclohexane ring and the rotatable bonds within the thiophosphoramide group mean that this compound can exist in multiple conformations. nih.govsinica.edu.tw Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. nih.govnih.gov MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid exploration of many different conformations. sinica.edu.twub.edu MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. nih.gov For this compound, MD simulations could be used to study the chair-to-boat interconversion of the cyclohexane ring and the rotation around the P-N bond. nih.gov
The cyclohexane ring in this compound can exist in several conformations, with the chair form being the most stable. sapub.org The thiophosphoramide substituent can be in either an axial or equatorial position on the chair conformer. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance. sapub.org
Furthermore, rotation around the P-N single bond can lead to different rotational isomers (rotamers). nih.gov The barrier to this rotation can be calculated using quantum chemical methods and provides information about the rigidity of this bond. researchgate.netnih.gov
Table 3: Predicted Relative Energies of this compound Conformers (Illustrative)
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Equatorial Chair | 0.0 |
| Axial Chair | 1.5 - 2.5 |
These values are hypothetical and for illustrative purposes, based on typical energy differences in substituted cyclohexanes.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, providing valuable insights into the molecular structure and properties of compounds like this compound. These theoretical predictions can guide experimental work and aid in the interpretation of complex spectra.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool in structural chemistry. rsc.orgescholarship.org For organophosphorus compounds such as this compound, ³¹P NMR spectroscopy is particularly informative. nih.gov Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts. researchgate.netnih.govrsc.org
The process typically involves the optimization of the molecular geometry of this compound at a specific level of theory, followed by the calculation of the magnetic shielding tensors. These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P. The choice of the functional and basis set is crucial for the accuracy of the prediction. nih.govnih.gov For instance, functionals like B3LYP and PBE0, combined with basis sets such as 6-311G(d,p) or larger, have been shown to provide reliable results for a range of organophosphorus compounds. researchgate.net
A hypothetical set of predicted NMR chemical shifts for this compound, based on DFT calculations, is presented in Table 1. Such a table would be generated by computational studies and is crucial for comparing with and validating experimental data.
Table 1: Predicted NMR Chemical Shifts (ppm) for this compound This data is illustrative and based on typical values for similar compounds, as specific computational results for this compound are not available in the cited literature.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ³¹P | 65.0 - 75.0 |
| ¹³C (C-N) | 50.0 - 60.0 |
| ¹³C (Cyclohexyl) | 25.0 - 40.0 |
| ¹H (N-H) | 5.0 - 6.0 |
| ¹H (C-H, Cyclohexyl) | 1.0 - 2.5 |
Simulated Vibrational Spectra for Experimental Validation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. youtube.com Computational simulations of these spectra are vital for assigning experimental bands to specific molecular motions. arxiv.org These simulations are typically performed using DFT calculations, which can predict the vibrational frequencies and their corresponding intensities. arxiv.org
The process begins with the optimization of the molecular geometry to a stable energy minimum. Subsequently, frequency calculations are performed, which involve computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. The simulated spectra can then be compared with experimental FTIR and Raman spectra for validation of the molecular structure. worktribe.com For a molecule like this compound, key vibrational modes would include the P=S stretching, P-N stretching, and various vibrations associated with the cyclohexyl ring. spectrabase.comresearchgate.netnist.gov
An illustrative table of predicted vibrational frequencies for this compound is provided in Table 2. This table highlights the expected regions for key vibrational modes.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound This data is illustrative and based on typical values for similar compounds, as specific computational results for this compound are not available in the cited literature.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H stretch | 3200 - 3400 |
| C-H stretch (Cyclohexyl) | 2850 - 2950 |
| P=S stretch | 600 - 750 |
| P-N stretch | 900 - 1050 |
| Cyclohexyl ring vibrations | 800 - 1200 |
Intermolecular Interaction Energy Calculations
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and polymorphism. Computational methods allow for the quantification and characterization of these non-covalent interactions.
Quantitative Analysis of Molecular Interactions (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. researchgate.netnih.gov By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. nih.gov
For this compound, QTAIM analysis would be used to identify and characterize hydrogen bonds (e.g., N-H···S=P), dihydrogen bonds, and other weak van der Waals contacts that govern the crystal packing. A positive value of the Laplacian of the electron density at a BCP is characteristic of a closed-shell interaction, such as a hydrogen bond or a van der Waals contact. nih.gov
Table 3 presents a hypothetical set of QTAIM parameters for the intermolecular interactions in a crystal of this compound.
Table 3: Illustrative QTAIM Parameters for Intermolecular Interactions in this compound This data is illustrative and based on typical values for similar compounds, as specific computational results for this compound are not available in the cited literature.
| Interaction | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|
| N-H···S=P | 0.015 - 0.030 | 0.050 - 0.080 | Hydrogen Bond |
| C-H···S=P | 0.005 - 0.015 | 0.020 - 0.040 | Weak Hydrogen Bond |
| H···H | < 0.005 | < 0.020 | van der Waals |
Energy Framework Calculations for Crystal Packing
Energy framework calculations provide a visual and quantitative method for understanding the supramolecular architecture of molecular crystals. rsc.org This approach involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. These energies are typically partitioned into electrostatic, polarization, dispersion, and repulsion components. rsc.orgresearchgate.net
Table 4 provides an example of the kind of data that would be generated from energy framework calculations for this compound, showing the different energy components for the strongest intermolecular interactions.
Table 4: Illustrative Interaction Energy Components (kJ/mol) for this compound from Energy Framework Calculations This data is illustrative and based on typical values for similar compounds, as specific computational results for this compound are not available in the cited literature.
| Interaction Pair | Electrostatic (E_ele) | Dispersion (E_disp) | Repulsion (E_rep) | Total Energy (E_tot) |
|---|---|---|---|---|
| N-H···S=P Dimer | -25.0 | -15.0 | 10.0 | -30.0 |
| Stacking Interaction | -5.0 | -20.0 | 8.0 | -17.0 |
Mechanistic Studies of Catalytic Activity of Cyclohexanyl Thiophosphoramide Derivatives
Organocatalytic Applications in Asymmetric Synthesis
Cyclohexanyl thiophosphoramide derivatives have proven to be effective catalysts in a range of organocatalytic asymmetric reactions. Their ability to act as bifunctional or cooperative catalysts, engaging substrates through a network of hydrogen bonds and potential Lewis basic interactions, is central to their success.
Asymmetric Michael Additions
Derivatives of this compound have been successfully employed as organocatalysts in asymmetric Michael additions. For instance, a thiophosphoramide derived from (1R,2R)-1,2-cyclohexanediamine has shown high efficacy in the conjugate addition of nitromethane (B149229) to N-substituted maleimides. These reactions typically proceed with high yields and excellent enantioselectivities.
The catalyst's performance is attributed to its bifunctional nature. The two N-H protons of the thiophosphoramide moiety can activate the Michael acceptor through hydrogen bonding, while the diamine backbone can orient the incoming nucleophile. This dual activation model is crucial for achieving high stereocontrol. The nature of the N-substituent on the maleimide (B117702) has been shown to influence the reaction times, with bulkier groups generally requiring longer periods to achieve high conversion. However, the enantioselectivity remains consistently high across a range of substituents.
Table 1: Asymmetric Michael Addition of Nitromethane to N-Substituted Maleimides Catalyzed by a (1R,2R)-1,2-Cyclohexanediamine-Derived Thiophosphoramide
| Entry | N-Substituent | Yield (%) | ee (%) |
| 1 | Methyl | 85 | 96 |
| 2 | Ethyl | 88 | 95 |
| 3 | Benzyl | 90 | 97 |
| 4 | Phenyl | 82 | 98 |
| 5 | Cyclohexyl | 86 | 99 |
| 6 | tert-Butyl | 80 | 94 |
Yields and enantiomeric excesses (ee) are representative values from cited literature.
Lewis Base Catalysis
The sulfur atom in the thiophosphoramide scaffold possesses a lone pair of electrons and can thus act as a Lewis base. This Lewis basicity can be harnessed in catalytic transformations. While direct studies focusing solely on the Lewis basicity of this compound are limited, analogies can be drawn from related selenium-containing counterparts, the selenophosphoramides. Chiral BINAM-based selenophosphoramides have been utilized as Lewis base catalysts in the enantioselective intramolecular sulfenoamination of olefins. nih.gov In this context, the selenium atom activates a sulfenylating agent, which then transfers to the Lewis base catalyst, forming a chiral sulfenylating complex. This complex then delivers the sulfenium ion to the olefin enantioselectively.
Similarly, the sulfur atom in this compound could activate electrophiles. However, studies comparing the catalytic performance of hexaalkylphosphorthioamides with other Lewis bases have indicated that their Lewis basicity might be lower than that of other catalyst systems in certain reactions. nih.gov This suggests that while the Lewis basic character is present, its effective participation in catalysis may be highly dependent on the specific reaction and substrate. The proposed catalytic cycle for a Lewis base-catalyzed sulfenoamination is depicted below, illustrating the potential role of the thiophosphoramide's sulfur atom.
Cooperative Catalysis Mechanisms
This compound derivatives have demonstrated remarkable efficacy as cooperative catalysts, particularly when paired with a Brønsted acid. In these systems, the thiophosphoramide does not act as the primary catalyst but as a co-catalyst that enhances the activity of the Brønsted acid. A notable example is the ionic Diels-Alder reaction between acrolein acetals and dienes.
In the presence of a Brønsted acid like p-toluenesulfonic acid (p-TSA), an oxocarbenium ion is generated. The counterion (in this case, the tosylate anion) forms an ion pair with the oxocarbenium ion. The thiophosphoramide, specifically a derivative bearing cyclohexyl groups (referred to as 7e in a key study), can bind to the counterion through a network of three hydrogen bonds involving its N-H protons. rsc.org This anion binding by the thiophosphoramide effectively sequesters the counterion, leading to a more "naked" and therefore more reactive oxocarbenium ion. This results in a significant rate acceleration of the Diels-Alder reaction. rsc.org Computational studies have shown that the geometry of the thiophosphoramide is well-suited for forming a stable three-hydrogen-bond complex with tetrahedral anions like sulfonates. umich.edu
This cooperative catalysis mechanism allows for the use of milder reaction conditions and avoids the need for highly ionic media. The thiophosphoramide was found to be superior to standard two-hydrogen-bond donors like thioureas in these reactions. rsc.org
Investigation of Catalytic Cycle Intermediates
Understanding the intermediates within a catalytic cycle is paramount for optimizing existing catalytic systems and designing new ones. The investigation of these often transient species requires a combination of spectroscopic techniques and computational modeling.
Spectroscopic Detection of Transient Species
Direct spectroscopic observation of transient catalytic intermediates of this compound in action is challenging due to their low concentration and short lifetimes. However, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been employed to study the interactions that underpin the catalytic process. For instance, NMR studies have provided evidence for the ability of a cyclohexyl-substituted thiophosphoramide (7e) to form strong complexes with anions through hydrogen bonding. rsc.org Such studies, often involving titration experiments, can reveal changes in the chemical shifts of the N-H protons of the thiophosphoramide upon addition of an anion, confirming the binding event that is crucial for cooperative catalysis.
While in-situ IR spectroscopy has been used to study intermediates in other organocatalytic reactions, such as those catalyzed by thioureas, its application to this compound catalysis is not yet widely reported. These techniques, however, hold the potential to provide valuable information on the substrate activation and the formation of key intermediates in the catalytic cycle.
Computational Modeling of Reaction Pathways and Transition States
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of organocatalyzed reactions. While a comprehensive computational study of a full catalytic cycle involving a this compound is not yet available in the literature, DFT calculations have been used to shed light on key aspects of their catalytic behavior.
For example, DFT-based geometry optimization has been used to model the interaction between a cyclohexyl-substituted thiophosphoramide (7e) and a mesylate anion. umich.edu These calculations confirmed the formation of a stable complex where the three N-H protons of the thiophosphoramide are hydrogen-bonded to the three oxygen atoms of the mesylate. This computational result strongly supports the proposed mechanism of cooperative catalysis where the thiophosphoramide acts as an anion-binding co-catalyst. umich.edu
Furthermore, computational studies on analogous bifunctional thiourea (B124793) catalysts in Michael additions have provided detailed insights into the reaction pathways and the structures of the transition states. nih.gov These studies often reveal that the catalyst and both substrates are involved in the rate-determining transition state, held together by a network of hydrogen bonds. Similar computational approaches could be applied to this compound-catalyzed reactions to map out the entire energy landscape of the catalytic cycle, identify the key transition states, and rationalize the observed stereoselectivity.
Chiral Induction Mechanisms in Enantioselective Transformations
The ability of a chiral catalyst to induce enantioselectivity in a reaction is the cornerstone of asymmetric catalysis. For this compound derivatives, the mechanism of chiral induction is a multifaceted process involving precise molecular recognition between the catalyst and the substrate, governed by a network of non-covalent interactions.
Substrate-Catalyst Chiral Recognition Models
The transfer of chirality from the catalyst to the product is initiated through the formation of a well-organized diastereomeric transition state. In the case of this compound catalysts, the chiral environment is primarily established by the bulky and conformationally restricted cyclohexyl group, in concert with the stereochemistry of the phosphorus center and the substituents on the nitrogen atoms.
Theoretical and experimental studies suggest that the catalyst adopts a specific conformation to minimize steric hindrance and maximize stabilizing interactions with the substrate. The cyclohexyl ring, typically in a chair conformation, acts as a chiral scaffold, creating a defined pocket that preferentially accommodates one enantiomer of the substrate or orients the substrate in a way that favors attack from a specific face.
Table 1: Key Interactions in Substrate-Catalyst Recognition
| Interaction Type | Description | Impact on Chirality |
| Steric Repulsion | The bulky cyclohexyl group and other substituents on the catalyst create steric hindrance, disfavoring certain substrate orientations. | Dictates the preferred binding mode of the substrate, leading to facial selectivity. |
| van der Waals Forces | Attractive forces between the nonpolar regions of the catalyst and substrate contribute to the stability of the diastereomeric complex. | Reinforce the overall binding affinity and conformational rigidity of the transition state. |
| Dipole-Dipole Interactions | Interactions between the polar P=S bond and polar functional groups on the substrate. | Influence the orientation of the substrate within the catalytic pocket. |
The precise nature of the substrate-catalyst recognition model can vary depending on the specific reaction and the substituents on both the catalyst and the substrate. However, the overarching principle remains the creation of a highly organized and energetically distinct transition state for the formation of one enantiomer over the other.
Hydrogen Bonding Networks in Catalytic Stereocontrol
Hydrogen bonding is a powerful tool in asymmetric catalysis, capable of directing the stereochemical outcome of a reaction with high precision. In the context of this compound catalysts, the N-H protons of the phosphoramide (B1221513) moiety are key hydrogen bond donors. These acidic protons can interact with Lewis basic sites on the substrate, such as carbonyl oxygen atoms or imine nitrogen atoms.
This dual hydrogen-bonding capacity allows the catalyst to act as a bifunctional entity, simultaneously activating the electrophile and organizing the transition state. The formation of a well-defined hydrogen-bonding network restricts the conformational freedom of the substrate, locking it into a specific orientation that leads to the observed enantioselectivity.
Computational studies have highlighted the importance of these hydrogen bonds in stabilizing the transition state. The strength and geometry of these bonds are critical determinants of the enantiomeric excess (ee) of the product. For instance, in reactions involving α,β-unsaturated carbonyl compounds, the thiophosphoramide can form two hydrogen bonds with the carbonyl oxygen, creating a rigid six-membered ring-like transition state that effectively shields one face of the molecule from nucleophilic attack.
Table 2: Influence of Hydrogen Bonding on Stereocontrol
| Feature | Description | Consequence for Stereocontrol |
| Bifunctional Activation | The catalyst activates the electrophile via hydrogen bonding while the chiral backbone controls the approach of the nucleophile. | Leads to a highly organized and stereochemically defined transition state. |
| Conformational Rigidity | The network of hydrogen bonds reduces the rotational and translational freedom of the substrate within the catalytic pocket. | Minimizes the formation of competing diastereomeric transition states, enhancing enantioselectivity. |
| Cooperative Effects | Multiple hydrogen bonds can act in concert to create a highly selective binding environment. | A small change in the position or number of hydrogen bonds can have a significant impact on the stereochemical outcome. |
Ligand Design Principles for Enhanced Catalytic Performance
The development of new and improved this compound catalysts is guided by a set of ligand design principles derived from mechanistic understanding. The goal is to fine-tune the steric and electronic properties of the catalyst to maximize its activity and selectivity for a given transformation.
A key principle is the modulation of the steric bulk of the substituents on the catalyst. Increasing the size of the groups attached to the nitrogen atoms or the cyclohexyl ring can enhance enantioselectivity by creating a more defined and restrictive chiral pocket. However, excessive steric hindrance can also lead to a decrease in catalytic activity by impeding substrate binding. Therefore, a delicate balance must be struck.
Another important aspect is the tuning of the electronic properties of the catalyst. The acidity of the N-H protons, which is crucial for hydrogen bonding, can be modified by introducing electron-withdrawing or electron-donating groups on the aryl substituents of the phosphoramide. A more acidic catalyst will form stronger hydrogen bonds, potentially leading to higher enantioselectivity, but it may also alter the reaction mechanism or lead to undesired side reactions.
The modular nature of this compound synthesis allows for the systematic variation of different structural components. This modularity is a significant advantage in the development of new catalysts, as it enables the rapid generation of a library of ligands with diverse steric and electronic properties. High-throughput screening of these libraries can then be employed to identify the optimal catalyst for a specific application.
Table 3: Principles for Ligand Design
| Design Principle | Strategy | Desired Outcome |
| Steric Tuning | Variation of the size and shape of substituents on the nitrogen and cyclohexyl backbone. | Optimization of the chiral pocket to maximize enantioselectivity without compromising activity. |
| Electronic Modification | Introduction of electron-withdrawing or -donating groups on the aryl rings. | Fine-tuning of the acidity of the N-H protons to control the strength of hydrogen bonding. |
| Scaffold Rigidity | Introduction of conformational locks or bulky groups to restrict the flexibility of the catalyst backbone. | Reduction of non-productive binding modes and enhancement of the pre-organization of the catalyst for substrate binding. |
| Modular Assembly | Synthesis of a library of ligands with systematic variations in their components. | Rapid identification of lead catalyst structures for a target reaction through screening. |
Biomolecular Interaction Mechanisms and Structure Activity Relationship Investigations
Enzyme Inhibition Mechanisms and Kinetics
The inhibitory activity of organophosphorus compounds like cyclohexanyl thiophosphoramide is often directed towards enzymes that possess a critical serine residue within their active site. The phosphorus atom in the thiophosphoramide is electrophilic and is susceptible to nucleophilic attack by the hydroxyl group of the serine residue.
Enzyme inhibitors can be broadly classified into two categories: reversible and irreversible. teachmephysiology.com Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate from the enzyme. libretexts.orglibretexts.org This type of inhibition can often be overcome by increasing the substrate concentration. libretexts.org There are several modes of reversible inhibition, including competitive, non-competitive, and uncompetitive, each differing in whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. ucl.ac.uk
In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. libretexts.orglibretexts.org Organophosphorus compounds, a class to which this compound belongs, are well-known for their capacity to act as irreversible inhibitors. nih.gov They often target the active site of enzymes, particularly serine proteases or esterases, forming a covalent adduct that is not easily hydrolyzed. libretexts.orglibretexts.org This mode of action is sometimes referred to as suicide inhibition because the inhibitor is chemically altered into a reactive form by the enzyme's own catalytic mechanism, leading to its inactivation. libretexts.org
The mechanism of inhibition by organophosphorus compounds involves the formation of a covalent bond with a serine residue in the enzyme's active site. nih.gov For instance, nerve agents like Diisopropyl fluorophosphate (B79755) (DIFP) irreversibly inhibit enzymes such as acetylcholinesterase and proteases like trypsin by forming a stable phosphate-ester bond with the active site serine. libretexts.orglibretexts.org
In the case of this compound, the interaction is presumed to follow a similar pathway. The key steps include:
Binding: The inhibitor first binds to the enzyme's active site. The cyclohexyl group likely contributes to this binding through hydrophobic interactions with nonpolar amino acid residues in or near the active site.
Nucleophilic Attack: The hydroxyl group of a catalytically active serine residue attacks the electrophilic phosphorus atom of the thiophosphoramide.
Covalent Adduct Formation: This attack leads to the displacement of a leaving group and the formation of a stable, phosphorylated enzyme, rendering it catalytically inactive. nih.gov
The geometry and electronic properties of the active site, including the presence of other residues that may stabilize the transition state, are critical for this interaction to occur. nih.gov
To elucidate the precise binding mode and dynamic behavior of this compound within an enzyme's active site, computational methods are invaluable. Molecular docking and molecular dynamics (MD) simulations serve as powerful "computational microscopes" to study these interactions at an atomic level. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.commdpi.com For this compound, docking studies would involve placing the molecule into the active site of a target enzyme (e.g., a serine protease) and calculating the binding energy for various conformations. The results can identify the most likely binding pose and highlight key interactions, such as hydrogen bonds between the amide groups and polar residues, or hydrophobic contacts involving the cyclohexyl ring. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the time-dependent behavior of the protein-ligand complex. nih.govnih.gov These simulations model the movements of atoms and molecules over time, providing insights into the stability of the complex and the conformational changes that may occur upon ligand binding. mdpi.comnih.gov For the this compound-enzyme complex, MD simulations could validate the stability of the docked pose and analyze the dynamics of the interaction, ensuring the identified binding mode is maintained over a simulated period. researchgate.net
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound, these studies involve systematically modifying its structure to determine which components are essential for its inhibitory function.
The biochemical activity of this compound can be significantly altered by making modifications to its core structure. The key components for SAR analysis are the cyclohexyl ring and the thiophosphoramide group.
The Cyclohexyl Ring: This bulky, hydrophobic group likely plays a role in orienting the molecule within the enzyme's active site through van der Waals and hydrophobic interactions. Modifying its size, conformation, or substituting it with other cyclic or acyclic alkyl groups could impact binding affinity. For example, increasing or decreasing the ring size could create steric clashes or improve the fit within a hydrophobic pocket.
The Thiophosphoramide Moiety: This is the reactive center of the molecule. Replacing the sulfur atom (thio-substitution) with an oxygen atom would create a phosphoramide (B1221513), potentially altering the electrophilicity of the phosphorus atom and its reactivity towards the active site serine. Furthermore, substitutions on the amide (NH2) groups could influence hydrogen bonding interactions and solubility. researchgate.net
A hypothetical SAR table based on these principles is presented below.
Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs
| Modification | Rationale | Predicted Effect on Activity |
|---|---|---|
| Replacement of Cyclohexyl with Cyclopentyl | Reduces steric bulk and hydrophobicity. | Potentially decreased activity due to weaker hydrophobic interactions. |
| Addition of a 4-hydroxyl group to the Cyclohexyl ring | Increases polarity and potential for hydrogen bonding. | May increase or decrease activity depending on the polarity of the binding pocket. |
| Replacement of Sulfur with Oxygen (P=S to P=O) | Increases the electrophilicity of the phosphorus atom. | Likely increased inhibitory potency due to enhanced reactivity. |
| N-alkylation of the amide groups | Reduces hydrogen bonding capability and increases lipophilicity. | Likely decreased activity if hydrogen bonds are critical for binding. |
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dergipark.org.trslideshare.net A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the protein-ligand complex (structure-based). nih.govcreative-biolabs.com
For this compound, a ligand-based pharmacophore model could be developed by identifying its key chemical features:
A Hydrophobic Feature: Representing the cyclohexyl ring.
Hydrogen Bond Donors: Corresponding to the N-H groups of the diamino phosphoramide.
A Hydrogen Bond Acceptor: The sulfur atom (or an oxygen in an oxygen analog).
Once developed and validated, this pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that possess the same essential features in the correct spatial arrangement. nih.govnih.gov This virtual screening process can rapidly identify structurally diverse molecules that are likely to exhibit similar inhibitory activity, providing a starting point for the design and synthesis of new and potentially more potent enzyme inhibitors. nih.gov
Role as Biochemical Probes for Mechanistic Elucidation
Beyond predicting activity, compounds like this compound can be used as biochemical probes to unravel complex biological processes. By interacting with specific cellular components, they can help identify protein targets and modulate biochemical pathways, thereby shedding light on their functions.
A crucial step in understanding a compound's mechanism of action is to identify its direct molecular targets. A variety of experimental and computational techniques are employed to determine if and how a molecule like this compound binds to specific proteins.
Experimental Methods for Binding Analysis:
X-ray Crystallography: Considered the 'gold standard', this technique can provide a high-resolution 3D structure of a ligand bound to its protein target, revealing the precise binding pose and key intermolecular interactions. drughunter.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information on protein-ligand interactions in solution, identifying the parts of the ligand and the protein that are in close contact. drughunter.comfindlight.net
Surface Plasmon Resonance (SPR): SPR is a label-free method that measures binding kinetics in real-time (association and dissociation rates), allowing for the determination of binding affinity (K_D). numberanalytics.comnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). nih.gov
Competition Assays: These assays use a labeled ligand with a known binding site to determine if an unlabeled test compound can compete for the same site, thereby indirectly confirming the binding location. drughunter.com
A hypothetical binding affinity analysis for this compound against a panel of potential protein targets could yield data like the following:
| Target Protein | Binding Affinity (K_D) in µM | Method |
| Kinase A | 2.5 | SPR |
| Phosphatase B | 15.8 | ITC |
| Protease C | > 100 (No significant binding) | Fluorescence Polarization |
| Receptor D | 7.2 | NMR |
This table is illustrative and does not represent actual experimental data.
Once a compound's target is identified, it can be used as a probe to study the biochemical pathway in which the target is involved. By inhibiting or activating a specific protein, researchers can observe the downstream consequences on the cellular network.
Methods for Pathway Elucidation:
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses reactive chemical probes to assess the functional state of entire enzyme families within complex biological systems, helping to identify targets and off-targets of a compound. nih.gov
Metabolic Flux Analysis (MFA): By using isotopically labeled precursors (e.g., ¹³C-glucose), MFA can trace the flow of metabolites through a pathway. nih.gov A compound that inhibits a key enzyme would cause a characteristic change in the labeling pattern of downstream metabolites, pinpointing the site of action.
Transcriptomics and Proteomics: Treating cells with the compound and then measuring changes in global mRNA (transcriptomics) or protein levels (proteomics) can reveal which pathways are affected by the compound's activity.
For instance, if this compound were found to inhibit "Kinase A," its effect on a hypothetical signaling pathway could be quantified as shown in the table below.
| Pathway Component | Activity Change (with probe) | Method |
| Phosphorylation of Substrate X | 85% decrease | Western Blot |
| Activation of Transcription Factor Y | 75% decrease | Luciferase Reporter Assay |
| Expression of Gene Z | 60% decrease | qPCR |
This table is illustrative and does not represent actual experimental data.
Through such systematic investigations, a comprehensive understanding of the biological role of a compound like this compound can be built, from its fundamental structure-activity relationships to its precise mechanism of action within complex cellular pathways.
Advanced Analytical Methodologies for Research and Development of Cyclohexanyl Thiophosphoramide
Chromatographic Separations and Coupled Techniques
Chromatography is the cornerstone for the separation and purification of Cyclohexanyl Thiophosphoramide from synthesis reaction mixtures and biological matrices. The choice of technique is dictated by the analyte's properties and the analytical question at hand.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound and for its isolation. The m chromatographyonline.comresearchgate.netethod's high resolution and sensitivity make it ideal for separating the main compound from impurities and degradation products. A typ researchgate.netical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
For purity assessment, a C18 column is commonly employed with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. This chromatographyonline.comsetup allows for the efficient separation of this compound from both more polar and less polar impurities. The method can be validated to be fast, efficient, and suitable for the analysis of organophosphorus compounds in various samples.
chromatographyonline.comchromatographyonline.comTable 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Hypothetical Retention Time | 6.8 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like its analogue cyclophosphamide (B585), is not inherently volatile. There nih.govfore, chemical derivatization is required to convert it into a form suitable for GC analysis. This nih.govjfda-online.comprocess not only increases volatility but can also improve chromatographic properties and mass spectrometric detection.
Comm jfda-online.comon derivatization strategies for compounds with active hydrogens, such as the N-H group in the thiophosphoramide moiety, include acylation or silylation. For i nih.govjfda-online.comnstance, reaction with trifluoroacetic anhydride (B1165640) (TFAA) can produce a stable trifluoroacetyl derivative. This nih.govderivative is more volatile and can be readily analyzed by GC-MS. The mass spectrometer then provides definitive identification based on the characteristic fragmentation pattern of the derivatized molecule.
Table 2: Example GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |
| GC Column | Capillary column (e.g., DB-5MS), 30 m x 0.25 mm |
| Carrier Gas | Helium |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| nih.govMS Detection | Single Ion Monitoring (SIM) or Full Scan |
| Hypothetical m/z ions | Molecular ion [M]+•, characteristic fragment ions |
Chiral Chromatography for Enantiomeric Excess Determination
The phosphorus atom in this compound is a stereogenic center, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric excess (ee) are critical. Chira nih.govresearchgate.netl HPLC is the most effective method for this purpose.
This nih.govmdpi.com technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polys mdpi.comsigmaaldrich.comaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the enantioseparation of various chiral compounds, including those with amine functionalities. The c nih.govresearchgate.netnih.govhoice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for achieving optimal resolution between the enantiomers.
nih.govTable 3: Representative Chiral HPLC Method for Enantiomeric Resolution
| Parameter | Value |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H) |
| nih.govColumn Dimensions | 150 mm x 4.6 mm, 5 µm particle size |
| nih.govMobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| nih.govDetection | UV at 220 nm |
| Column Temperature | 25 °C |
| Hypothetical Resolution (Rs) | > 1.5 |
Hyphenated Spectroscopic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide a wealth of information, enabling both the separation and structural identification of analytes in complex mixtures.
#### numberanalytics.comresearchgate.net 7.2.1. LC-MS/MS for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing this compound in complex biological matrices like plasma or urine. The t nih.govoup.comechnique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This nih.govallows for the quantification of the compound even at very low concentrations.
In a nih.gov typical LC-MS/MS workflow, the sample is first subjected to HPLC separation. The eluent is then introduced into the mass spectrometer. The first mass analyzer (Q1) selects the protonated molecular ion ([M+H]+) of this compound. This parent ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference. For t nih.govhe related compound cyclophosphamide, MRM transitions such as m/z 261 → 140 are used for quantification.
nih.govTable 4: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| nih.govMobile Phase | Gradient of Methanol and 0.1% Formic Acid in Water |
| nih.govIonization Mode | Positive Electrospray Ionization (ESI+) |
| nih.govMS System | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical Parent Ion (Q1) | m/z of [M+H]+ for this compound |
| Hypothetical Product Ion (Q3) | m/z of a stable, characteristic fragment ion |
NMR-Mass Spectrometry Combinations
The online coupling of Liquid Chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (LC-NMR-MS) represents one of the most powerful combinations for comprehensive structural elucidation. While numberanalytics.comresearchgate.net MS provides accurate mass and fragmentation data, NMR offers definitive structural and stereochemical information.
This researchgate.netscispace.com hyphenated approach is particularly valuable for identifying unknown impurities or metabolites of this compound. After globalresearchonline.net separation by the LC system, the analyte peak can be directed to both the MS for mass determination and to the NMR for spectral acquisition. Altho scispace.comugh the sensitivity of NMR is inherently lower than MS, stop-flow techniques can be employed where the chromatographic flow is paused, allowing for the acquisition of detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC) on a specific peak of interest. This researchgate.netglobalresearchonline.netprovides unambiguous structural confirmation without the need for prior isolation of the compound.
Electrochemical Sensing Methodologies for Research Applications
The advancement of electrochemical sensors offers a promising frontier for the research and analysis of thiophosphoramide compounds, including this compound. These analytical tools are noted for their potential for rapid analysis, high sensitivity, portability, and cost-effectiveness, making them suitable for a variety of research applications. d-nb.info Electrochemical sensors function by converting a chemical interaction with the target analyte into a measurable electrical signal, such as current or potential. d-nb.info
The primary approaches for detecting organophosphorus compounds, a class that includes thiophosphoramidates, involve either the direct electrochemical oxidation or reduction of the molecule or indirect detection through enzymatic inhibition or the measurement of electroactive hydrolysis products. rsc.orgresearchgate.net
Non-Enzymatic Sensors: Non-enzymatic sensors for organophosphorus compounds often utilize electrodes modified with nanomaterials to enhance catalytic activity and facilitate electron transfer, thereby improving sensitivity and selectivity. acs.orgnih.gov Materials such as gold nanoparticles, carbon nanotubes, and metal oxides have been successfully employed. acs.orgnih.gov For instance, nanostructured gold electrodes provide a greater number of exposed active sites, which facilitates the electrocatalytic reaction of the target analyte. nih.gov The mechanism for detecting a thiophosphoramide like this compound could be based on the electrochemical oxidation of the sulfur atom or the reduction of the phosphoramide (B1221513) group at a specifically modified electrode surface.
Enzyme-Based Biosensors: Enzyme-based biosensors, particularly those using cholinesterases like butyrylcholinesterase (BuChE), are a well-established method for detecting many organophosphorus compounds. researchgate.netk-state.edu The principle relies on the inhibition of the enzyme's activity by the organophosphorus analyte. The sensor measures the decrease in the enzyme's ability to hydrolyze its substrate (e.g., butyrylcholine), which results in a diminished electrochemical signal. k-state.edu This approach offers high sensitivity but can be limited by the stability of the enzyme and potential interference from other inhibitory compounds. nih.gov
Another strategy involves the use of enzymes that can directly hydrolyze the organophosphorus compound. For some organophosphorus pesticides, hydrolysis yields an electroactive product like p-nitrophenol, which can be easily detected and quantified. rsc.orgresearchgate.net Research into enzymes capable of hydrolyzing the P-N or P-S bonds in thiophosphoramides could pave the way for similar direct detection methods for this compound.
The development of these sensing platforms often involves optimizing various parameters, including the electrode material, surface modifications, pH, and operating potential, to achieve the desired analytical performance. acs.orgk-state.edu
Table 1: Comparison of Electrochemical Sensor Performance for Related Organophosphorus Compounds
| Analyte | Sensor Type | Electrode Modification | Detection Limit | Reference |
|---|---|---|---|---|
| Methyl Parathion | Non-enzymatic | Nanostructured Gold | Not Specified | nih.gov |
| Paraoxon-ethyl | Non-enzymatic | Gold–Silver Core–Shell Nanoparticles / Graphene | 10 nM | walshmedicalmedia.com |
| Trichlorfon | Enzyme-based (Inhibition) | Butyrylcholinesterase on Carbon Black | Not Specified | k-state.edu |
| Methyl Paraoxon | Biomimetic (Hydrolysis) | Amino Acid-conjugated Polymer | 0.5 µM | rsc.org |
| Cyclophosphamide | Molecularly Imprinted Polymer | N,S co-doped Graphene | 3.4 pM | nih.gov |
Development of Novel Analytical Protocols for Thiophosphoramide Research
The structural complexity and the need for high sensitivity in quantifying thiophosphoramides like this compound in various matrices necessitate the development of robust and sophisticated analytical protocols. While classical techniques like Thin-Layer Chromatography (TLC) have been used, modern research overwhelmingly relies on the coupling of high-performance separation techniques with highly sensitive detection methods. walshmedicalmedia.com
Chromatography-Mass Spectrometry (LC-MS/MS & GC-MS): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the cornerstone methods for the analysis of phosphoramidate (B1195095) and thiophosphoramide compounds. nih.govnih.gov These techniques offer unparalleled specificity and sensitivity, allowing for the quantification of the parent compound and its related substances or metabolites in complex mixtures like biological fluids. nih.govualg.pt
The development of a typical LC-MS/MS method involves several key steps:
Sample Preparation: Due to the complexity of matrices such as plasma, sample preparation is critical. Techniques like protein precipitation and solid-phase extraction (SPE) are commonly employed to remove interfering substances and concentrate the analyte of interest. nih.govualg.pt
Chromatographic Separation: Achieving good separation from matrix components and other related compounds is crucial. This is accomplished by optimizing the stationary phase (e.g., C18 columns), mobile phase composition (often a mixture of aqueous buffers and organic solvents like acetonitrile or methanol), and elution conditions (gradient or isocratic). walshmedicalmedia.comnih.govresearchgate.net For polar compounds, specialized columns may be required. walshmedicalmedia.com
Mass Spectrometric Detection: Tandem mass spectrometry, often using a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective detection by monitoring a specific fragmentation transition from a precursor ion (the analyte) to a product ion, significantly reducing background noise and enhancing sensitivity. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, particularly for more volatile organophosphorus compounds, but may require derivatization of polar analytes to improve their chromatographic behavior. ualg.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool in phosphoramidate research. It provides valuable structural information and can be used to monitor reaction progress and determine product purity in synthesis applications. nih.gov It directly probes the phosphorus nucleus, offering a clear window into the chemical environment of the phosphoramide core.
The continual advancement in analytical instrumentation, including high-resolution mass spectrometry (HRMS), provides even greater capabilities for identifying unknown metabolites and degradation products, which is essential for comprehensive research into novel compounds like this compound. walshmedicalmedia.com
Table 2: Overview of Analytical Protocols for Cyclophosphamide and Related Compounds
| Technique | Sample Preparation | Key Parameters | Application | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Protein Precipitation | C18 column; gradient elution with acetonitrile/ammonia solution | Quantification of cyclophosphamide and thiotepa (B1682881) in plasma | nih.gov |
| HPLC | Not specified | C18 column; gradient elution with phosphate (B84403) buffer/acetonitrile | Quantification of related substances in a drug product | walshmedicalmedia.com |
| UPLC-MS/MS | Volumetric Absorptive Microsampling (VAMS) | C18 column; gradient elution with methanol/formic acid | Quantification of cyclophosphamide in blood | nih.gov |
| HPLC-MS/MS | Solid-Phase Extraction (SPE) | Not specified | Determination of cyclophosphamide in urine | ualg.pt |
| HPLC | Not specified | C18 column; phosphate buffer/methanol/acetonitrile | Stability-indicating analysis of related substances | researchgate.net |
Emerging Research Directions and Future Perspectives
Exploration of Cyclohexanyl Thiophosphoramide in Materials Science
The unique structural and chemical properties of the thiophosphoramide scaffold make it a compelling candidate for the development of advanced materials. The presence of phosphorus, nitrogen, and sulfur atoms offers multiple coordination sites and the potential for specific intermolecular interactions, such as hydrogen bonding. iiserpune.ac.in
Future research is anticipated to explore the integration of the this compound moiety into polymer backbones. semanticscholar.org The incorporation of this group could impart specific properties to materials, such as enhanced thermal stability, flame retardancy, or metal-ion binding capabilities. For instance, thiolated polymers have demonstrated a strong capacity for binding metal ions like gold, palladium, and platinum. nih.gov This suggests that polymers functionalized with this compound could be developed as novel adsorbents for environmental remediation or for the recovery of precious metals.
Another promising avenue is the use of thiophosphoramide-based structures in the creation of microporous organic polymers. sciforum.net These materials are characterized by large surface areas and tunable pore sizes, making them suitable for gas storage and separation. By using building blocks containing the this compound unit, it may be possible to create new porous materials with high hydrogen (H₂) uptake or selective carbon dioxide (CO₂) capture capabilities. sciforum.net Furthermore, the development of scaffolds for biomedical applications, such as drug delivery and tissue engineering, represents a significant area of exploration. nih.gov Polymeric scaffolds provide substrates for cell attachment and proliferation and can be designed for the controlled release of therapeutic agents. nih.gov The unique chemistry of this compound could be harnessed to create biocompatible and biodegradable scaffolds with tailored properties.
Development of Novel Synthetic Reagents and Catalysts Based on Thiophosphoramide Scaffolds
The thiophosphoramide framework is a versatile scaffold for designing new synthetic reagents and catalysts. arxiv.org The development in this area is driven by the need for more efficient, selective, and environmentally benign chemical transformations.
Thiophosphoramides have been successfully employed as ligands in transition metal catalysis. Their diverse donor functionalities allow for the synthesis of complexes with various metal ions, including silver (I), cadmium (II), and palladium (II). iiserpune.ac.in These complexes have potential applications as single-source precursors for creating metal-sulfide nanoparticles. The development of catalysts based on the this compound ligand could lead to new catalytic systems for a range of organic reactions.
Moreover, chiral thiophosphoramides are emerging as powerful organocatalysts, particularly in asymmetric synthesis. They can act as Brønsted acids and have been used to promote reactions like ionic Diels-Alder cycloadditions through cooperative catalysis involving hydrogen bonds. chemscene.com The cyclohexanyl group in this compound offers a bulky, non-polar substituent that can be exploited to create specific steric environments around the catalytic center, potentially leading to high levels of stereocontrol in asymmetric reactions. Research into new condensing reagents for the synthesis of thioamides has also highlighted the potential of related phosphonium-type structures, suggesting a pathway for developing this compound-derived reagents for peptide synthesis and other condensation reactions. chemscene.com
Advanced Mechanistic Elucidation Through Multidisciplinary Approaches
A thorough understanding of reaction mechanisms is fundamental to optimizing existing chemical processes and designing new ones. For this compound and its derivatives, a multidisciplinary approach combining experimental and computational techniques will be crucial for elucidating their reactivity.
Kinetic studies are essential for understanding the factors that govern the rates of reactions involving thiophosphoramides. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of reactions, such as hydrolysis, over a range of conditions. researchgate.net For example, studies on related phosphoramidates have detailed how pH can influence the mechanism and rate of P-N bond cleavage. researchgate.net
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for characterizing reaction intermediates and products. The use of isotopic labeling, such as with ¹⁵N, can provide detailed information about bonding changes during a reaction. researchgate.net For instance, ¹⁵N NMR has been used to study the synthesis and reactivity of thiophosphoramidates, while ³¹P NMR is useful for tracking changes at the phosphorus center. researchgate.net Combining these experimental techniques with computational modeling allows for a comprehensive understanding of the reaction pathways at a molecular level.
Computational Design of Novel Thiophosphoramide Derivatives with Predicted Activities
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with specific, predictable properties. For this compound, computational methods can accelerate the discovery of new derivatives with enhanced activities for various applications.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and stability of molecules. researchgate.netnih.gov DFT calculations can predict key properties such as molecular orbital energies (HOMO-LUMO gaps), which relate to a compound's reactivity, and can be used to estimate NMR chemical shifts, aiding in structure elucidation. researchgate.netnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug design, where researchers aim to design molecules that bind strongly and selectively to a specific biological target, such as an enzyme or receptor. nih.gov By modeling derivatives of this compound, researchers can predict their binding affinity and interaction modes with target proteins, prioritizing the synthesis of the most promising candidates. For example, computational studies on other heterocyclic compounds have successfully predicted their potential as inhibitors for targets like VEGFR-2, a protein implicated in cancer.
| Compound Type | Computational Method | Predicted Property/Interaction | Application | Reference |
| Thioxanthone Derivatives | Molecular Docking, DFT | Binding energy, Hydrogen bond interactions | Antimalarial | researchgate.net |
| Morphine Derivatives | Electronic Structure Calculations | pKa, Ligand-protein interactions | pH-selective opioids | nih.gov |
| Thieno[2,3-d]pyrimidines | Molecular Docking, MD Simulation | Binding affinity (IC₅₀), Structural properties | Anticancer (VEGFR-2 inhibitor) | researchgate.net |
| Dinaphthodiospyrol S | DFT, Molecular Docking | HOMO-LUMO gap, Binding score | Enzyme inhibitor | nih.gov |
This table presents examples of how computational methods are used to predict the activities of various chemical scaffolds, illustrating the approaches that can be applied to this compound.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
For this compound, AI and ML can be applied in several ways. ML models can be trained on existing chemical data to predict the properties and biological activities of novel derivatives, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. acs.org This allows for the rapid in-silico screening of large virtual libraries of compounds, saving significant time and resources compared to traditional experimental screening. ulster.ac.uknih.gov
In the realm of catalysis, ML algorithms can help in the design and optimization of catalysts. acs.org By analyzing the relationships between a catalyst's structure and its performance (e.g., yield, selectivity), ML models can guide researchers toward more effective catalyst designs. acs.orgrsc.org As automated robotic systems for chemical experimentation become more common, AI can be used to create "self-driving labs" that iteratively design, synthesize, and test new compounds with minimal human intervention, dramatically accelerating the pace of discovery. rsc.org
| AI/ML Application | Description | Potential Impact on Thiophosphoramide Research | Reference |
| Compound Activity Prediction | Using ML models like Random Forest or Deep Neural Networks to predict the biological activity of molecules based on their structure. | Rapidly screen virtual libraries of this compound derivatives for potential therapeutic applications. | nih.govmdpi.com |
| Catalyst Design | Applying ML to identify complex patterns between catalyst components and reaction outcomes to guide the design of novel catalysts. | Accelerate the discovery of new catalysts based on the thiophosphoramide scaffold for specific chemical transformations. | frontiersin.orgacs.org |
| Reaction Optimization | Employing algorithms to explore reaction parameter space efficiently and identify optimal conditions for chemical synthesis. | Optimize the synthesis of this compound and its derivatives, improving yields and reducing waste. | arxiv.org |
| Mechanistic Understanding | Using AI to analyze complex experimental and computational data to uncover insights into reaction mechanisms. | Provide deeper understanding of the reactivity of thiophosphoramides, aiding in the design of new reactions. | frontiersin.org |
This table summarizes the potential applications of AI and Machine Learning in the research and development of this compound and related compounds.
Q & A
Q. What are the optimal synthetic routes for cyclohexanyl thiophosphoramide, and how can purity be validated?
this compound synthesis typically involves thiophosphorylation of cyclohexylamine derivatives. Key steps include controlling reaction stoichiometry (e.g., phosphorus pentasulfide ratio) and optimizing solvent systems (e.g., anhydrous toluene or THF) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via P NMR and FT-IR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?
Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with analysis via LC-MS to detect decomposition products. Use H and C NMR to monitor structural changes, and thermogravimetric analysis (TGA) to assess thermal stability. Cross-reference findings with PubChem’s physicochemical data guidelines for organophosphorus compounds .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting known thiophosphoramide bioactivities (e.g., antiviral or antifungal pathways). Use dose-response curves (0.1–100 µM) in cell lines relevant to the compound’s hypothesized mechanism. Include positive controls like matrine-derived thiophosphoramides . Apply the PICO framework (Population: target cells; Intervention: compound concentration; Comparison: untreated controls; Outcome: IC) to standardize experimental design .
Advanced Research Questions
Q. What strategies resolve contradictory data in this compound’s structure-activity relationship (SAR) studies?
Contradictions often arise from variable assay conditions or impurities. Address this by:
- Replicating assays across independent labs using standardized protocols (e.g., CLSI guidelines).
- Applying multivariate analysis to decouple substituent effects (e.g., cyclohexyl vs. aryl groups on thiophosphoramide reactivity).
- Referencing PubChem’s canonical SMILES and InChI keys to ensure structural consistency .
Q. How can mechanistic studies differentiate this compound’s mode of action from related organophosphorus agents?
Use isotopic labeling (e.g., P or S) to track metabolic incorporation in target cells. Combine with RNA-seq or proteomics to identify differentially expressed pathways. Compare results to cyclophosphamide’s alkylation mechanism, noting differences in bioactivation requirements (e.g., hepatic cytochrome P450 dependence) .
Q. What methodologies optimize this compound’s bioavailability in in vivo models?
Conduct pharmacokinetic studies using LC-MS/MS to measure plasma/tissue concentrations. Explore formulation strategies like liposomal encapsulation (see lipodox protocols ) or PEGylation to enhance solubility. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize routes with translational potential .
Data Interpretation & Reporting
Q. How should researchers address variability in cytotoxicity data across cell lines?
Normalize data to cell viability controls (e.g., MTT assay) and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify cell-type-specific sensitivities. Document batch-to-batch variability in compound synthesis, as impurities ≥0.5% can skew results .
Q. What frameworks ensure rigorous reporting of this compound’s preclinical data?
Follow ARRIVE guidelines for in vivo studies, detailing sample size justification, randomization, and blinding. For in vitro work, include raw data distributions (e.g., scatter plots of IC values) and PubChem’s DSSTox identifiers for cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
